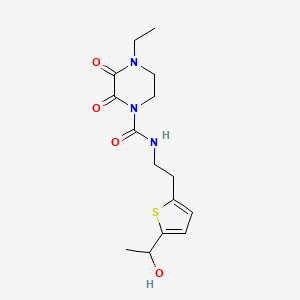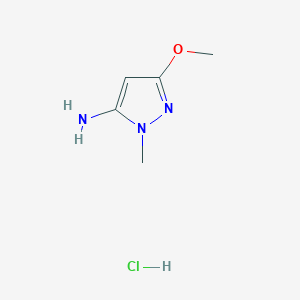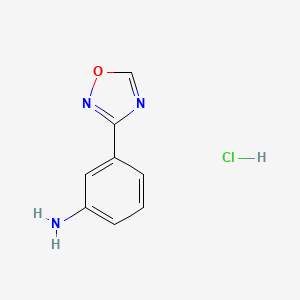
4-Chloro-5-ethyl-6-methylpyrimidin-2-amine
Descripción general
Descripción
4-Chloro-5-ethyl-6-methylpyrimidin-2-amine is an organic chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of chlorine, ethyl, and methyl groups at positions 4, 5, and 6 respectively, makes this compound unique and of interest in various scientific fields.
Métodos De Preparación
The synthesis of 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 4-chloro-6-methylpyrimidine with ethylamine under controlled conditions.
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 100-150°C) and may require a solvent such as ethanol or methanol to dissolve the reactants.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
4-Chloro-5-ethyl-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides.
Major Products: The major products formed from these reactions depend on the reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Chloro-5-ethyl-6-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in DNA synthesis and repair, due to its structural similarity to nucleotides.
Comparación Con Compuestos Similares
4-Chloro-5-ethyl-6-methylpyrimidin-2-amine can be compared with other pyrimidine derivatives:
Similar Compounds: Compounds such as 4-chloro-6-ethyl-5-methylpyrimidin-2-amine and 4-chloro-5-methyl-6-ethylpyrimidin-2-amine share similar structures but differ in the position of substituents.
Uniqueness: The specific arrangement of chlorine, ethyl, and methyl groups in this compound imparts unique chemical and biological properties, making it distinct from other pyrimidine derivatives.
Propiedades
IUPAC Name |
4-chloro-5-ethyl-6-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-3-5-4(2)10-7(9)11-6(5)8/h3H2,1-2H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPBCCFJYPGJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1Cl)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301323016 | |
| Record name | 4-chloro-5-ethyl-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809646 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
162272-59-5 | |
| Record name | 4-chloro-5-ethyl-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2489160.png)

![2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole](/img/structure/B2489164.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2489165.png)
![2-(7-methyl-2-oxo-6-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide](/img/structure/B2489166.png)



![2-chloro-1-[4-(1-cyclopropyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2489173.png)
![1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-cycloheptylpiperidine-4-carboxamide](/img/structure/B2489174.png)


![7-tert-butyl-4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2489181.png)

